Neopentyl tosylate

Description

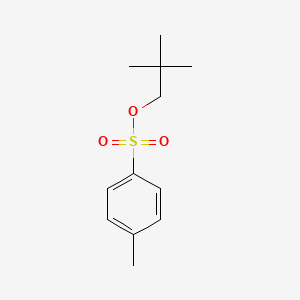

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylpropyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3S/c1-10-5-7-11(8-6-10)16(13,14)15-9-12(2,3)4/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUSUDLSXJPGTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40300617 | |

| Record name | Neopentyl tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2346-07-8 | |

| Record name | Neopentyl tosylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Neopentyl tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Neopentyl Tosylate from Neopentyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of neopentyl tosylate from neopentyl alcohol. It details the chemical principles, experimental protocols, and critical parameters involved in this transformation. The inherent challenges associated with the sterically hindered neopentyl group, including the potential for rearrangement reactions, are discussed. This document serves as a valuable resource for researchers in organic synthesis, offering detailed methodologies and characterization data to support the efficient and high-yield production of this compound, a versatile intermediate in the development of pharmaceutical compounds and other fine chemicals.

Introduction

The conversion of alcohols to tosylates is a fundamental and widely utilized transformation in organic synthesis. This process replaces a poor leaving group, the hydroxyl moiety, with a highly effective tosylate leaving group, thereby facilitating a range of subsequent nucleophilic substitution and elimination reactions. This compound, in particular, is a key intermediate in the synthesis of complex organic molecules due to the unique structural features of the neopentyl group.

However, the synthesis of this compound is not without its challenges. The significant steric hindrance imposed by the quaternary carbon atom in the neopentyl group can impede the approach of reagents, leading to slower reaction rates. Furthermore, the primary nature of the alcohol can make the system susceptible to carbocation-mediated rearrangements under certain conditions. A thorough understanding of the reaction mechanism and careful control of experimental parameters are therefore crucial for achieving high yields and purity.

This guide provides a detailed examination of the synthesis of this compound from neopentyl alcohol, offering practical experimental protocols, comprehensive characterization data, and a discussion of the underlying chemical principles.

Reaction Mechanism and Stereochemistry

The tosylation of neopentyl alcohol proceeds through a nucleophilic attack of the alcoholic oxygen on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

A key feature of this reaction is the retention of stereochemistry at the carbon atom bearing the hydroxyl group. This is because the C-O bond of the alcohol is not broken during the reaction. The alcohol's oxygen atom acts as the nucleophile, and the subsequent deprotonation of the oxonium ion intermediate by the base yields the final tosylate product.

Caption: General reaction mechanism for the tosylation of neopentyl alcohol.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product, as well as typical reaction conditions and yields for the synthesis of this compound.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Neopentyl Alcohol | C₅H₁₂O | 88.15 | 52-53 | 113-114 |

| p-Toluenesulfonyl Chloride | C₇H₇ClO₂S | 190.65 | 67-69 | 146 (15 mmHg) |

| This compound | C₁₂H₁₈O₃S | 242.34 | 28-30 | - |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 7.78 (d, J=8.3 Hz, 2H, Ar-H), 7.34 (d, J=8.0 Hz, 2H, Ar-H), 3.63 (s, 2H, -CH₂-), 2.45 (s, 3H, Ar-CH₃), 0.92 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR (CDCl₃) | δ 144.8, 133.0, 129.8, 127.9, 81.3, 31.6, 26.0, 21.6 |

| FT-IR (KBr) | ~3030 cm⁻¹ (Ar C-H stretch), ~2960 cm⁻¹ (Aliphatic C-H stretch), ~1598 cm⁻¹ (Ar C=C stretch), ~1360 cm⁻¹ (S=O asymmetric stretch), ~1175 cm⁻¹ (S=O symmetric stretch), ~960 cm⁻¹ (S-O-C stretch) |

Table 3: Typical Reaction Conditions and Yields

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Molar Ratio (Alcohol:TsCl:Base) | Reported Yield (%) |

| Pyridine | Dichloromethane | 0 to rt | 4-12 | 1 : 1.2 : 1.5 | 70-85 |

| Triethylamine | Dichloromethane | 0 to rt | 4-12 | 1 : 1.2 : 1.5 | 75-90 |

| Pyridine | Chloroform | 0 to rt | 6-16 | 1 : 1.1 : 2.0 | ~80 |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from neopentyl alcohol.

General Considerations

-

All glassware should be thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator before use.

-

All reagents and solvents should be of high purity and anhydrous. Dichloromethane can be dried by distillation over calcium hydride. Pyridine and triethylamine can be dried by storing over potassium hydroxide pellets.

Protocol 1: Using Pyridine as a Base

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add neopentyl alcohol (1.0 eq.).

-

Dissolve the neopentyl alcohol in anhydrous dichloromethane (10 mL per gram of alcohol).

-

Cool the solution to 0 °C in an ice-water bath.

-

Add pyridine (1.5 eq.) to the stirred solution.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq.) in anhydrous dichloromethane dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 4-12 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding cold water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Using Triethylamine as a Base

This protocol is similar to Protocol 1, with triethylamine (1.5 eq.) used in place of pyridine. The workup procedure is identical. Triethylamine is often preferred as it is less nucleophilic and easier to remove during the workup.

Caption: A typical experimental workflow for the synthesis of this compound.

Challenges and Considerations

Steric Hindrance

The bulky tert-butyl group in neopentyl alcohol significantly hinders the approach of the tosylating agent to the hydroxyl group. This steric hindrance can lead to slower reaction rates compared to less hindered primary alcohols. To overcome this, it is often necessary to use a slight excess of the tosylating agent and allow for longer reaction times.

Rearrangement Reactions

While the tosylation reaction itself proceeds with retention of configuration, subsequent reactions of this compound are prone to rearrangement. The primary carbocation that would be formed upon departure of the tosylate group is highly unstable and readily undergoes a 1,2-hydride or 1,2-methyl shift to form a more stable tertiary carbocation. This is a critical consideration for the downstream applications of this compound.

Caption: Potential rearrangement pathway of the neopentyl cation.

Conclusion

The synthesis of this compound from neopentyl alcohol is a valuable transformation for introducing a versatile leaving group into a sterically hindered system. By employing standard tosylation conditions with careful control of reaction parameters, high yields of the desired product can be achieved. This technical guide provides researchers with the necessary information, including detailed experimental protocols and characterization data, to successfully perform this synthesis. A thorough understanding of the potential for rearrangement in subsequent reactions is crucial for the effective utilization of this compound in complex organic synthesis.

neopentyl tosylate chemical properties and CAS number

An In-depth Technical Guide to Neopentyl Tosylate: Chemical Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (2,2-dimethylpropyl 4-methylbenzenesulfonate), a key organic compound utilized in synthetic chemistry. Due to its unique structural properties, particularly the sterically hindered neopentyl group, it exhibits distinct reactivity patterns that are of significant interest in the study of reaction mechanisms and the strategic design of synthetic pathways. This document details its chemical and physical properties, provides a standard experimental protocol for its synthesis, and explores its characteristic reaction pathways, including nucleophilic substitution.

Core Chemical and Physical Properties

This compound is the ester of neopentyl alcohol and p-toluenesulfonic acid. The tosylate group is an excellent leaving group, making this compound a useful substrate in nucleophilic substitution reactions. However, the bulky neopentyl group introduces significant steric hindrance, which profoundly influences its reactivity.

| Property | Value | Source |

| CAS Number | 2346-07-8 | [1] |

| Molecular Formula | C₁₂H₁₈O₃S | [1] |

| Molecular Weight | 242.34 g/mol | [1] |

| IUPAC Name | 2,2-dimethylpropyl 4-methylbenzenesulfonate | [1] |

| Synonyms | Neopentyl p-toluenesulfonate, 2,2-dimethylpropyl tosylate | [1] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)C | [1] |

| Physical State | Solid (powder) | [2] |

Synthesis of this compound

The most common method for the preparation of this compound is the reaction of neopentyl alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as pyridine or triethylamine.[3] The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.[3][4] This conversion of an alcohol to a tosylate is a crucial step as it transforms a poor leaving group (-OH) into an excellent leaving group (-OTs).[4]

Experimental Protocol: Synthesis from Neopentyl Alcohol

This protocol is a generalized procedure based on standard laboratory practices for tosylation of primary alcohols.[3]

Materials:

-

Neopentyl alcohol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Separatory funnel, round-bottom flask, ice bath, magnetic stirrer

Procedure:

-

In a clean, dry round-bottom flask, dissolve neopentyl alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add pyridine (1.5 equivalents) to the stirred solution.

-

To this mixture, add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains at 0 °C.

-

Continue stirring the reaction mixture at 0 °C for approximately 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

If the reaction is incomplete, the mixture can be allowed to warm to room temperature and stirred for an additional 2 hours.[3]

-

Upon completion, quench the reaction by adding cold deionized water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with DCM to recover any residual product.

-

Combine the organic layers, wash with a suitable aqueous solution (e.g., dilute HCl to remove excess pyridine, followed by saturated NaHCO₃ and brine), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Caption: Synthesis of this compound from Neopentyl Alcohol.

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by the severe steric hindrance at the α-carbon, which is adjacent to a quaternary carbon. This structural feature significantly impacts the rates and outcomes of nucleophilic substitution reactions.

Sɴ2 Reaction Pathway

Direct backside attack by a nucleophile, characteristic of an Sɴ2 reaction, is heavily disfavored due to the bulky t-butyl group preventing access to the α-carbon.[3] Consequently, Sɴ2 reactions involving this compound are exceptionally slow.[3][5] While the tosylate is an excellent leaving group, the steric impediment is the overwhelming factor controlling the reaction rate.

Sɴ1 Reaction Pathway

Under conditions that favor an Sɴ1 mechanism (e.g., solvolysis in a polar, weakly nucleophilic solvent), this compound can undergo ionization to form a primary carbocation.[3][5] However, primary carbocations are highly unstable. The initially formed neopentyl carbocation rapidly rearranges via a 1,2-methyl shift to form a much more stable tertiary carbocation (the tert-amyl cation).[3][5] This rearranged carbocation then reacts with the nucleophile (solvent) to yield rearranged substitution and elimination products. The direct, unrearranged substitution product is typically not observed or is a very minor byproduct.[3] This rearrangement is a hallmark of reactions in neopentyl systems.

Caption: Reaction Pathways of this compound.

Conclusion

This compound serves as an exemplary substrate for demonstrating the profound effects of steric hindrance on the course of chemical reactions. While its synthesis is straightforward, its application in nucleophilic substitution reactions requires careful consideration of the competing Sɴ1 and Sɴ2 pathways. For drug development professionals and synthetic chemists, understanding the propensity of the neopentyl system to undergo rearrangement is critical for predicting reaction outcomes and designing effective synthetic strategies. The slow rate of direct substitution and the prevalence of rearrangement make this compound a valuable tool for mechanistic studies and a challenging, yet informative, building block in organic synthesis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Neopentyl Tosylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of neopentyl tosylate (also known as 2,2-dimethylpropyl 4-methylbenzenesulfonate). This document details the expected chemical shifts, multiplicities, and coupling constants, supported by a summary of experimental protocols for acquiring such data.

Introduction

This compound is a key intermediate in organic synthesis, often utilized in studies involving nucleophilic substitution and elimination reactions. Its sterically hindered neopentyl group presents a unique case for investigating reaction mechanisms. A thorough understanding of its NMR spectra is crucial for its characterization and for monitoring its reactions.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the neopentyl and tosyl groups. The predicted data, based on established chemical shift principles and analysis of related structures, is summarized in the table below.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Ar-H (ortho to SO₂) | ~7.80 | Doublet (d) | 2H | ~8.2 |

| Ar-H (meta to SO₂) | ~7.35 | Doublet (d) | 2H | ~8.2 |

| -CH₂- | ~3.80 | Singlet (s) | 2H | N/A |

| Ar-CH₃ | ~2.45 | Singlet (s) | 3H | N/A |

| -C(CH₃)₃ | ~0.95 | Singlet (s) | 9H | N/A |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of this compound. The predicted chemical shifts are presented below.

| Assignment | Chemical Shift (δ, ppm) |

| Ar-C (ipso to SO₂) | ~145 |

| Ar-C (para to SO₂) | ~133 |

| Ar-C (ortho to SO₂) | ~130 |

| Ar-C (meta to SO₂) | ~128 |

| -CH₂- | ~77 |

| -C(CH₃)₃ | ~32 |

| -C(CH₃)₃ | ~26 |

| Ar-CH₃ | ~22 |

Structural and Signaling Pathway Diagram

The following diagram illustrates the structure of this compound and the connectivity of its atoms, which dictates the observed NMR signals.

Caption: Molecular structure of this compound with corresponding NMR signal assignments.

Experimental Protocols

The following section outlines a general methodology for the synthesis of this compound and the acquisition of its NMR spectra.

Synthesis of this compound

A general procedure for the synthesis of tosylates from alcohols involves the reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine, to neutralize the HCl byproduct.[1]

Materials:

-

Neopentyl alcohol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve neopentyl alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add anhydrous pyridine (1.5 eq) to the solution.

-

Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization or column chromatography.

NMR Sample Preparation and Data Acquisition

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

-

NMR tube (5 mm)

-

Pipette

Procedure:

-

Dissolve approximately 10-20 mg of the purified this compound in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

-

Transfer the solution to an NMR tube using a pipette.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 16-32 scans), a spectral width covering the expected chemical shift range (e.g., -1 to 10 ppm), and a relaxation delay of 1-2 seconds.

-

Process the ¹H NMR spectrum, including Fourier transformation, phase correction, baseline correction, and referencing the TMS peak to 0.00 ppm.

-

Acquire the ¹³C NMR spectrum. This is typically done on the same instrument, with parameters such as a proton-decoupled pulse sequence, a wider spectral width (e.g., 0 to 220 ppm), and a larger number of scans to compensate for the lower natural abundance of ¹³C (e.g., 1024 or more scans).

-

Process the ¹³C NMR spectrum in a similar manner to the ¹H spectrum, referencing the solvent peak (CDCl₃ at 77.16 ppm) or the TMS peak (if observed) to 0.00 ppm.

Conclusion

This guide provides a detailed overview of the expected ¹H and ¹³C NMR spectra of this compound, essential for its unambiguous identification and for mechanistic studies in organic chemistry. The provided experimental protocols offer a solid foundation for the synthesis and characterization of this important chemical intermediate. The unique steric hindrance of the neopentyl group results in simple, well-resolved singlets for the alkyl protons in the ¹H NMR spectrum, making it an excellent model for spectroscopic analysis.

References

An In-depth Technical Guide to the Tosylation of Neopentyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the mechanism, experimental protocols, and quantitative data associated with the tosylation of neopentyl alcohol. This reaction serves as a critical case study in organic synthesis, particularly for understanding the interplay of steric hindrance and reaction pathways in the functionalization of hindered alcohols. The conversion of the poor hydroxyl leaving group into an excellent tosylate leaving group is a foundational strategy for subsequent nucleophilic substitution or elimination reactions.

Core Reaction Mechanism

The tosylation of neopentyl alcohol with p-toluenesulfonyl chloride (TsCl) is typically conducted in the presence of a base, such as pyridine or triethylamine. The primary role of the base is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1] However, the mechanism, particularly with a nucleophilic base like pyridine, is more nuanced.

The Dual Role of Pyridine: Nucleophilic Catalyst and Acid Scavenger

-

Nucleophilic Catalysis : Pyridine is more nucleophilic than the sterically hindered neopentyl alcohol.[2][3] It initiates the reaction by attacking the electrophilic sulfur atom of tosyl chloride. This step displaces the chloride ion and forms a highly reactive N-tosylpyridinium chloride intermediate.[1][2][3] This intermediate is a significantly more potent tosylating agent than TsCl itself, which accelerates the overall reaction.[3][4]

-

Acid Scavenger : As the reaction proceeds, HCl is formed. Pyridine acts as a base to neutralize this acid, forming pyridinium chloride.[1] This prevents the accumulation of acid, which could lead to unwanted side reactions.

The Reaction Pathway Proceeds as Follows:

-

Step 1 : Nucleophilic attack by pyridine on the sulfur atom of tosyl chloride, leading to the formation of the N-tosylpyridinium chloride intermediate.[1]

-

Step 2 : The oxygen atom of neopentyl alcohol then attacks the highly electrophilic sulfur of the N-tosylpyridinium intermediate.

-

Step 3 : A second molecule of pyridine acts as a base, deprotonating the resulting oxonium ion to yield the final product, neopentyl tosylate, and pyridinium chloride.[1]

A crucial aspect of this mechanism is that the C-O bond of the neopentyl alcohol remains intact throughout the tosylation process.[5] This ensures that the stereochemistry at a chiral carbon center would be retained during the formation of the tosylate.

Steric Hindrance in Neopentyl Alcohol

The neopentyl group, with a quaternary carbon adjacent to the hydroxyl-bearing carbon, presents significant steric hindrance. This bulkiness slows down reactions at the α-carbon. While tosylation occurs at the oxygen atom and is less affected by the steric bulk on the carbon skeleton, any subsequent nucleophilic substitution (SN2) on the resulting this compound is extremely slow.[6] This steric hindrance also plays a role in preventing rearrangement reactions that are often characteristic of neopentyl systems under SN1 conditions.[6]

Quantitative Data

The following table summarizes typical reaction parameters and outcomes for the tosylation of neopentyl alcohol.

| Parameter | Value | Reference |

| Reactants | ||

| Neopentyl Alcohol | 1.0 eq. | [7] |

| p-Toluenesulfonyl Chloride (TsCl) | 1.2 - 1.5 eq. | [7][8] |

| Pyridine or Triethylamine | 1.5 - 3.0 eq. | [7][9] |

| Solvent | Dichloromethane (DCM), THF, Toluene | [7] |

| Temperature | 0 °C to Room Temperature | [7][9] |

| Reaction Time | 4 - 12 hours | [7][8] |

| Yield | Generally moderate to high, but can be variable depending on conditions and purity of reagents. | [10] |

Note: Yields are highly dependent on the purity of reagents, especially the tosyl chloride, and the exclusion of moisture.[9][11]

Experimental Protocols

General Procedure for the Tosylation of Neopentyl Alcohol

-

Preparation : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen) is charged with neopentyl alcohol (1.0 eq.) and anhydrous dichloromethane (DCM).[7][12]

-

Cooling : The solution is cooled to 0 °C in an ice bath.

-

Addition of Base : Anhydrous pyridine or triethylamine (1.5 eq.) is added to the stirred solution.[7]

-

Addition of Tosyl Chloride : A solution of p-toluenesulfonyl chloride (1.2 eq.) in anhydrous DCM is added dropwise via the dropping funnel, maintaining the temperature at 0 °C.[8]

-

Reaction : The reaction mixture is stirred at 0 °C for approximately 4 hours. If monitoring by Thin Layer Chromatography (TLC) indicates incomplete reaction, the mixture can be allowed to warm to room temperature and stirred for an additional 2-8 hours.[7]

-

Workup :

-

The reaction is quenched by the addition of cold water.[7]

-

The layers are separated in a separatory funnel.

-

The aqueous layer is extracted with DCM (2x).[7]

-

The combined organic layers are washed successively with cold dilute HCl (to remove excess pyridine), saturated sodium bicarbonate solution, water, and finally, brine.[8]

-

-

Drying and Concentration : The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.[7]

-

Purification : The crude product can be purified by recrystallization (e.g., from hexane) or column chromatography on silica gel.

Visualizations

Caption: Reaction mechanism of neopentyl alcohol tosylation.

Caption: Experimental workflow for neopentyl alcohol tosylation.

References

- 1. benchchem.com [benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. echemi.com [echemi.com]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. orgosolver.com [orgosolver.com]

- 6. benchchem.com [benchchem.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. CN103641681A - Synthetic method of neopentyl alcohol of high purity - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to the Solubility of Neopentyl Tosylate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of neopentyl tosylate (2,2-dimethylpropyl 4-methylbenzenesulfonate). Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility assessments derived from synthetic methodologies and the general chemical properties of tosylates. The information herein is intended to guide solvent selection for synthesis, purification, and various applications involving this compound.

Overview of this compound

This compound is an organic compound featuring a bulky neopentyl group attached to a tosylate ester. The tosylate group is an excellent leaving group in nucleophilic substitution reactions, making this compound a useful, albeit sterically hindered, alkylating agent in organic synthesis. Its physical state is a solid at room temperature, which necessitates dissolution for most chemical reactions. Understanding its solubility profile is therefore critical for its effective use.

The structure of this compound combines a polar tosylate group with a nonpolar neopentyl group. This duality influences its solubility, generally favoring solvents of intermediate to low polarity.

Solubility Profile of this compound

| Solvent Class | Common Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM) | Soluble | Synthesis procedures for this compound commonly use DCM as the reaction solvent, indicating good solubility.[1] |

| Chloroform | Soluble | Structurally similar to DCM, it is expected to effectively solvate this compound. | |

| Acetone | Soluble | Tosylates generally show good solubility in acetone.[2] | |

| Ethyl Acetate | Soluble | Often used in the workup and purification (e.g., chromatography) of tosylates, indicating solubility. | |

| Tetrahydrofuran (THF) | Soluble | A common ether solvent used for a wide range of organic reactions; expected to dissolve this compound. | |

| Diethyl Ether | Moderately Soluble | While a good solvent for many organic compounds, the polarity might be slightly low for high concentrations of the tosylate. | |

| Acetonitrile (MeCN) | Moderately Soluble | The high polarity might limit the solubility of the nonpolar neopentyl group. | |

| Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | A powerful polar aprotic solvent, likely to dissolve this compound. | |

| Polar Protic | Water | Insoluble | Organic esters, especially those with significant hydrocarbon portions, are generally insoluble in water. Workup procedures for tosylates involve aqueous washes to remove water-soluble impurities, confirming the low water solubility of the product. |

| Methanol | Sparingly to Moderately Soluble | The polarity of methanol may lead to some solubility, but the nonpolar neopentyl group will limit it. Tosylates can undergo solvolysis in protic solvents, especially with heating. | |

| Ethanol | Sparingly to Moderately Soluble | Similar to methanol, ethanol can act as both a solvent and a potential reactant (solvolysis). | |

| Nonpolar | Hexane | Sparingly Soluble to Insoluble | The polarity of the tosylate group is too high for effective solvation by nonpolar alkanes. Hexane is often used as an anti-solvent for the crystallization of tosylates. |

| Toluene | Moderately Soluble | The aromatic ring of toluene can interact with the tosyl group, and its overall lower polarity compared to highly polar solvents can accommodate the neopentyl group, suggesting moderate solubility. |

Experimental Protocols

This protocol describes a standard laboratory procedure for the synthesis of this compound from neopentyl alcohol. The choice of solvent and workup procedure provides insight into the compound's solubility.

Reaction Scheme:

(Neopentyl Alcohol) + (p-Toluenesulfonyl Chloride) --[Base, Solvent]--> (this compound) + (Base·HCl)

Materials and Reagents:

-

Neopentyl alcohol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve neopentyl alcohol (1.0 equivalent) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Base: Add pyridine or triethylamine (1.5 equivalents) to the stirred solution.

-

Addition of TsCl: Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture, ensuring the temperature remains at or below 5 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-12 hours, or until the reaction is complete (monitored by TLC).

-

Workup:

-

Quench the reaction by slowly adding cold water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove the amine base), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer (DCM) over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude this compound can be further purified by recrystallization (e.g., from a mixed solvent system like ether/hexane).

Workflow for Synthesis of this compound:

Caption: Workflow for the synthesis of this compound.

This protocol provides a systematic approach to determining the solubility of a solid organic compound like this compound in various solvents.[3][4][5]

Materials:

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

Sample of this compound

-

A selection of test solvents (e.g., water, DCM, ethanol, hexane)

Procedure:

-

Sample Preparation: Place approximately 10-20 mg of this compound into a small, dry test tube.

-

Solvent Addition: Add the chosen solvent dropwise, starting with ~0.5 mL.

-

Mixing: Agitate the mixture vigorously for 30-60 seconds. A vortex mixer can be used for thorough mixing.

-

Observation: Observe the mixture against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear, homogeneous solution.

-

Sparingly Soluble: A small portion of the solid dissolves, but a significant amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Incremental Solvent Addition: If the compound is not fully soluble, add another 0.5 mL of the solvent and repeat the mixing and observation steps. Continue this process up to a total volume of 3 mL.

-

Record Results: Systematically record the observations for each solvent tested.

Logical Workflow for Solubility Testing:

Caption: Logical workflow for qualitative solubility testing.

Conclusion

While quantitative solubility data for this compound remains elusive in the scientific literature, a robust qualitative understanding can be formulated. This compound is expected to be soluble in common polar aprotic solvents such as dichloromethane, chloroform, and ethyl acetate, making these suitable choices for conducting reactions. Its solubility is predicted to be limited in polar protic solvents like alcohols and it is considered insoluble in water and nonpolar solvents such as hexane. This profile is consistent with its molecular structure, which contains both polar and nonpolar moieties. The provided experimental protocols for its synthesis and for general solubility testing offer practical guidance for researchers working with this compound.

References

An In-depth Technical Guide to the Physical Properties of Neopentyl Tosylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of neopentyl tosylate, with a focus on its melting and boiling points. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols and a summary of key data.

Physical Properties of this compound

This compound, also known by its IUPAC name 2,2-dimethylpropyl 4-methylbenzenesulfonate, is a key intermediate in organic synthesis. Its physical properties are crucial for its handling, purification, and application in various chemical reactions.

Data Summary

The known physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | 2,2-dimethylpropyl 4-methylbenzenesulfonate | [1] |

| Synonyms | Neopentyl p-toluenesulfonate, 2,2-dimethylpropyl tosylate | [1] |

| Molecular Formula | C₁₂H₁₈O₃S | [1] |

| Molecular Weight | 242.34 g/mol | [1] |

| Boiling Point | 338 °C at 760 mmHg | [2] |

| Melting Point | Not explicitly found in searched literature |

Note: While a boiling point has been reported, a specific, experimentally determined melting point for this compound was not found in the reviewed literature. It is recommended that this property be determined experimentally if required for a specific application.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the experimental determination of its key physical properties.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of neopentyl alcohol with p-toluenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

-

Neopentyl alcohol (2,2-dimethyl-1-propanol)

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or triethylamine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve neopentyl alcohol (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine or triethylamine (1.5 equivalents) to the stirred solution.

-

To this mixture, add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains at 0 °C.

-

Continue stirring the reaction mixture at 0 °C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of cold deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1 M HCl (if pyridine is used), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Determination of Melting Point

The melting point of a solid organic compound is a critical indicator of its purity. The following is a general procedure for determining the melting point using a capillary melting point apparatus.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of this compound is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate determination.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

-

For a pure compound, the melting range should be narrow (typically 0.5-2 °C).

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. The following micro-boiling point determination method is suitable for small sample quantities.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

-

Rubber band or wire for attaching the capillary tube to the thermometer

Procedure:

-

Place a small amount (a few drops) of this compound into a small test tube.

-

Place a capillary tube, with its sealed end up, inside the test tube containing the liquid.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Immerse the assembly in a heating bath.

-

Heat the bath gradually while stirring. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the bath to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. Record this temperature.

Visualizations

Synthesis of this compound Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from neopentyl alcohol.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of Neopentyl Tosylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in determining the crystal structure of neopentyl tosylate. While a specific, publicly available crystal structure for this compound has not been identified in the Cambridge Structural Database (CSD) or other reviewed literature, this document outlines the established experimental protocols for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction. The presented workflows and data tables are based on generalized procedures for similar organic compounds and serve as a robust framework for researchers undertaking such analyses.

Synthesis and Crystallization of this compound

The initial and critical step in crystal structure analysis is the synthesis of high-purity crystalline material. This compound is typically synthesized from neopentyl alcohol.

Synthesis of this compound from Neopentyl Alcohol

The esterification of neopentyl alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base is a common and effective method.[1][2]

Experimental Protocol:

-

Reaction Setup: Neopentyl alcohol (1 equivalent) is dissolved in a dry, inert solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled to 0 °C using an ice bath.

-

Base Addition: A non-nucleophilic base, typically pyridine or triethylamine (1.5 equivalents), is added to the solution to neutralize the hydrochloric acid byproduct formed during the reaction.[1]

-

Tosylation: p-Toluenesulfonyl chloride (1.2 equivalents) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.[1]

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). If the reaction is incomplete after several hours at 0 °C, the mixture can be allowed to warm to room temperature and stirred for an additional period.[1]

-

Workup: Upon completion, the reaction mixture is quenched with water and transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic extracts are washed sequentially with dilute acid (e.g., 1M HCl) to remove the base, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification is achieved by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and acetone, to yield single crystals suitable for X-ray diffraction analysis.[2]

Crystallization

The formation of a high-quality single crystal is paramount for successful X-ray diffraction analysis.[3]

Experimental Protocol:

-

Solvent Selection: A range of solvents and solvent mixtures should be screened to find conditions where this compound has moderate solubility.

-

Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent in a clean vial, which is loosely capped to allow for slow evaporation of the solvent over several days.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and promoting crystal growth.

-

Cooling: A saturated solution is slowly cooled from a higher temperature to a lower temperature, causing the solubility to decrease and crystals to form.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and torsion angles.[4][5]

Experimental Protocol:

-

Crystal Mounting: A suitable single crystal, typically larger than 0.1 mm in all dimensions, is carefully selected under a microscope and mounted on a goniometer head.[3]

-

Data Collection: The mounted crystal is placed in an intense, monochromatic X-ray beam.[3] A modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used to measure the intensities and positions of the diffracted X-rays as the crystal is rotated.

-

Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as polarization and absorption. This process yields a file containing the Miller indices (h,k,l) and the intensity of each reflection.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.[4] This initial model is then refined using full-matrix least-squares methods against the experimental data to optimize the atomic positions, and thermal parameters.[4]

Data Presentation

The final output of a successful crystal structure analysis is a set of crystallographic data and derived molecular geometry parameters. While a specific structure for this compound is not available, the following tables represent the type of quantitative data that would be obtained.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₂H₁₈O₃S |

| Formula Weight | 242.34 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Calculated Density (g/cm³) | Value |

| Absorption Coefficient (mm⁻¹) | Value |

| F(000) | Value |

| Crystal Size (mm³) | Value |

| θ range for data collection (°) | Value |

| Index ranges | h, k, l values |

| Reflections collected | Value |

| Independent reflections | Value [R(int) = Value] |

| Completeness to θ = Value° | Value % |

| Data / restraints / parameters | Value / Value / Value |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value |

| R indices (all data) | R₁ = Value, wR₂ = Value |

| Largest diff. peak and hole (e.Å⁻³) | Value and Value |

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound

| Bond | Length (Å) | Bond | Angle (°) |

| S-O(1) | Value | O(1)-S-O(2) | Value |

| S-O(2) | Value | O(1)-S-O(3) | Value |

| S-O(3) | Value | O(2)-S-O(3) | Value |

| S-C(aromatic) | Value | O(3)-S-C(aromatic) | Value |

| O(3)-C(neopentyl) | Value | S-O(3)-C(neopentyl) | Value |

| C-C (neopentyl) | Value | C-C-C (neopentyl) | Value |

Visualization of Experimental Workflow

The logical flow from starting materials to the final crystal structure determination is a critical pathway for researchers.

Caption: Workflow for the synthesis and crystal structure analysis of this compound.

This comprehensive guide provides the necessary theoretical and practical framework for the successful crystal structure determination of this compound. By following these detailed protocols, researchers can obtain high-quality data essential for understanding the molecular structure and informing further research in drug development and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. mkuniversity.ac.in [mkuniversity.ac.in]

- 5. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

The Challenging Reaktions of Neopentyl Tosylate: An In-depth Technical Guide on Steric Hindrance Effects

For Researchers, Scientists, and Drug Development Professionals

Neopentyl tosylate, a primary alkyl tosylate, presents a classic yet complex case study in organic chemistry, where steric hindrance profoundly dictates its reaction pathways. The bulky tert-butyl group adjacent to the reaction center dramatically slows down concerted substitution and elimination mechanisms, while promoting carbocation rearrangements in reactions proceeding through stepwise mechanisms. This technical guide provides a comprehensive overview of the steric hindrance effects on the reactivity of this compound, complete with quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

The Overarching Influence of Steric Hindrance

The defining feature of the neopentyl group is the quaternary carbon atom at the β-position. This arrangement creates significant steric bulk, effectively shielding the α-carbon from backside attack by nucleophiles, a prerequisite for the SN2 mechanism. Consequently, SN2 reactions involving this compound are exceptionally slow.[1] For instance, the rate of SN2 reaction for neopentyl bromide is approximately 100,000 times slower than that for ethyl bromide. While tosylate is an excellent leaving group, the steric impediment of the neopentyl framework remains the dominant factor governing its reactivity.

In contrast, reaction conditions that favor carbocation formation (SN1/E1 pathways), such as solvolysis in polar protic solvents, lead to a rapid rearrangement of the initially formed, unstable primary carbocation. This rearrangement, a 1,2-methyl shift, results in a more stable tertiary carbocation, which then reacts to form rearranged substitution and elimination products.

Data Presentation: A Comparative Analysis of this compound Reactivity

The following tables summarize the available quantitative and qualitative data on the reactions of this compound, providing a clear comparison of its behavior under different reaction conditions.

Table 1: Solvolysis of this compound

| Solvent | Temperature (°C) | Major Substitution Product | Major Elimination Product(s) | Rearrangement | Relative Rate |

| Ethanol (EtOH) | 75 | 2-Ethoxy-2-methylbutane | 2-Methyl-2-butene, 2-Methyl-1-butene | Yes | Slow |

| Acetic Acid (AcOH) | 70 | tert-Amyl acetate | 2-Methyl-2-butene, 2-Methyl-1-butene | Yes | Slow |

| Water (H2O) | 100 | 2-Methyl-2-butanol | 2-Methyl-2-butene, 2-Methyl-1-butene | Yes | Very Slow |

| Formic Acid (HCOOH) | 75 | tert-Amyl formate | 2-Methyl-2-butene, 2-Methyl-1-butene | Yes | Moderate |

Table 2: Nucleophilic Substitution (SN2) Reactions of this compound

| Nucleophile | Solvent | Temperature (°C) | Product | Rearrangement | Relative Rate |

| Sodium Azide (NaN3) | HMPA | 90 | Neopentyl azide | No | Very Slow |

| Sodium Cyanide (NaCN) | HMPA | 100 | Neopentyl cyanide | No | Extremely Slow |

| Sodium Ethoxide (NaOEt) | EtOH | 75 | 2-Ethoxy-2-methylbutane, Alkenes | Yes | Slow (E2/SN1/E1) |

Table 3: Elimination (E2) Reactions of this compound

| Base | Solvent | Temperature (°C) | Major Alkene Product | Minor Alkene Product | Product Ratio (Major:Minor) |

| Potassium tert-butoxide (t-BuOK) | t-BuOH | 80 | 3,3-Dimethyl-1-butene (Hofmann) | 2-Methyl-2-butene (Zaitsev) | Predominantly Hofmann |

| Sodium Ethoxide (NaOEt) | EtOH | 75 | 2-Methyl-2-butene (Zaitsev) | 3,3-Dimethyl-1-butene (Hofmann) | Predominantly Zaitsev (via E1/rearrangement) |

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms of this compound, highlighting the impact of steric hindrance.

Caption: SN2 reaction of this compound.

Caption: Solvolysis pathway of this compound.

Caption: E2 elimination with a bulky base.

Detailed Experimental Protocols

The following are representative experimental protocols for key reactions of this compound.

Protocol 1: Synthesis of this compound from Neopentyl Alcohol

-

Materials: Neopentyl alcohol, p-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane (DCM), 1 M HCl, saturated NaHCO3 solution, brine, anhydrous MgSO4.

-

Procedure:

-

Dissolve neopentyl alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C.

-

Add pyridine (1.5 eq) to the solution.

-

Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with cold 1 M HCl.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

-

Protocol 2: Solvolysis of this compound in Ethanol

-

Materials: this compound, absolute ethanol, gas chromatograph-mass spectrometer (GC-MS).

-

Procedure:

-

Prepare a standard solution of this compound in absolute ethanol (e.g., 0.1 M).

-

Seal the solution in a reaction vessel and heat to a constant temperature (e.g., 75 °C) in a thermostated oil bath.

-

At regular time intervals, withdraw aliquots from the reaction mixture.

-

Quench the reaction by cooling the aliquot in an ice bath.

-

Analyze the composition of the aliquot by GC-MS to determine the disappearance of the starting material and the formation of products (2-ethoxy-2-methylbutane, 2-methyl-2-butene, and 2-methyl-1-butene).

-

Calculate the rate constant from the kinetic data and determine the product distribution from the integration of the GC peaks.

-

Protocol 3: SN2 Reaction of this compound with Sodium Azide in HMPA

-

Materials: this compound, sodium azide (NaN3), hexamethylphosphoramide (HMPA), diethyl ether, water, anhydrous MgSO4. Caution: HMPA is a carcinogen and should be handled with appropriate safety precautions in a fume hood. Sodium azide is highly toxic.

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous HMPA.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 90 °C and stir for 24-48 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and carefully concentrate under reduced pressure.

-

Characterize the product, neopentyl azide, by spectroscopic methods (NMR, IR).

-

Protocol 4: E2 Reaction of this compound with Potassium tert-Butoxide

-

Materials: this compound, potassium tert-butoxide (t-BuOK), tert-butanol (t-BuOH), diethyl ether, water, anhydrous MgSO4.

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous t-BuOH in a round-bottom flask under an inert atmosphere.

-

Add potassium tert-butoxide (2.0 eq) to the solution.

-

Heat the reaction mixture to reflux (approx. 80-83 °C) for 12-24 hours.

-

Monitor the reaction progress by GC-MS, observing the formation of 3,3-dimethyl-1-butene and 2-methyl-2-butene.

-

Cool the reaction mixture and quench with water.

-

Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous MgSO4.

-

Analyze the product mixture by GC to determine the ratio of the Hofmann to Zaitsev elimination products.

-

Conclusion

The chemistry of this compound serves as a powerful illustration of the profound impact of steric hindrance on reaction outcomes. The extreme retardation of the SN2 pathway and the prevalence of rearrangement in SN1/E1 reactions underscore the challenges in achieving direct substitution on this sterically encumbered substrate. However, through careful selection of reaction conditions, such as the use of highly polar aprotic solvents to favor SN2 or bulky bases to control the regioselectivity of elimination, a degree of control can be exerted. For researchers in drug development and organic synthesis, a thorough understanding of these steric effects is crucial for the rational design of synthetic routes involving neopentyl and similarly hindered systems.

References

An In-depth Technical Guide to the Long-Term Stability and Recommended Storage Conditions for Neopentyl Tosylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage of neopentyl tosylate (2,2-dimethylpropyl 4-methylbenzenesulfonate), a key intermediate in organic synthesis. Understanding its stability profile is critical for ensuring its integrity and purity in research and drug development applications.

Chemical Stability Profile

This compound, like other tosylates, is a crystalline solid that is generally stable under standard conditions.[1] However, its stability can be compromised by several factors, primarily moisture, elevated temperatures, and exposure to certain chemicals. The tosylate group is an excellent leaving group, which makes the molecule susceptible to nucleophilic substitution and elimination reactions.[2][3]

The primary decomposition pathways for this compound include:

-

Hydrolysis: Exposure to moisture can lead to the hydrolysis of the tosylate ester back to neopentyl alcohol and p-toluenesulfonic acid. This is a common degradation pathway for sulfonate esters.[4]

-

Thermal Decomposition: While generally stable at room temperature, prolonged exposure to high temperatures can induce decomposition. For sensitive tosylates, such as allylic or benzylic tosylates, thermal degradation is a more significant concern.[4]

-

Nucleophilic Substitution: The presence of nucleophiles can lead to the displacement of the tosylate group. For instance, chloride ions can convert the tosylate into neopentyl chloride, a potential impurity in synthetic procedures.[5]

-

Elimination Reactions: Under basic conditions, elimination reactions can occur, although this is less common for neopentyl systems due to the steric hindrance and the lack of a beta-hydrogen on a quaternary carbon.[6]

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of this compound, the following storage and handling conditions are recommended based on safety data sheets and general chemical principles.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale | Citation |

| Temperature | Store in a cool, dry place. For long-term storage, a freezer at -20°C or below is recommended. | Minimizes thermal decomposition and slows down potential side reactions. | [4][7] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents exposure to atmospheric moisture, which can cause hydrolysis. | [4] |

| Container | Keep in a tightly closed, original container. | Prevents contamination and exposure to moisture and air. | [8][9] |

| Light | Store in a dark place, protected from light. | While not explicitly stated for this compound, protection from light is a general good practice for chemical storage to prevent photochemical degradation. | |

| Ventilation | Store in a well-ventilated area. | Ensures a safe storage environment. | [7][10] |

Table 2: Chemical Incompatibilities

| Incompatible Material | Hazard | Citation |

| Strong Oxidizing Agents | Risk of vigorous reaction. | [7][8][11] |

| Acid Anhydrides | Potential for reaction. | [11] |

| Acid Chlorides | Potential for reaction. | [11] |

| Alkali Metals | Risk of vigorous reaction. | [12] |

| Moisture/Water | Hydrolysis to neopentyl alcohol and p-toluenesulfonic acid. | [4] |

Experimental Protocols for Stability Assessment

The following are representative protocols for assessing the stability of this compound.

Protocol 1: Long-Term Stability Study

-

Sample Preparation: Aliquot approximately 1g of this compound into several amber glass vials.

-

Initial Analysis (T=0): Analyze one vial immediately for initial purity and to identify any existing impurities using a validated analytical method (e.g., HPLC-UV).

-

Storage: Store the remaining vials under the desired long-term storage conditions (e.g., 2-8°C, -20°C, and room temperature) and controlled humidity if required.

-

Time Points: At specified time points (e.g., 1, 3, 6, 12, and 24 months), remove a vial from each storage condition.

-

Analysis: Allow the sample to equilibrate to room temperature before opening. Perform the same analytical tests as in the initial analysis to determine purity and quantify any degradation products.

-

Data Evaluation: Compare the results at each time point to the initial data to assess the rate of degradation under different storage conditions.

Protocol 2: Forced Degradation Study

-

Purpose: To identify potential degradation products and pathways under stress conditions.

-

Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl in a suitable solvent (e.g., acetonitrile/water). Heat the solution (e.g., at 60°C) for a defined period.

-

Basic Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH in a suitable solvent. Heat the solution (e.g., at 60°C) for a defined period.

-

Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).

-

Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C).

-

Photolytic Degradation: Expose a solution of the compound to UV light.

-

Analysis: Analyze the stressed samples by a stability-indicating method (e.g., HPLC with a photodiode array detector) to separate and identify degradation products.

Visualizations

Decomposition Pathways

Caption: Figure 1: Potential Decomposition Pathways for this compound

Experimental Workflow for Stability Testing

Caption: Figure 2: General Experimental Workflow for Stability Assessment

References

- 1. fiveable.me [fiveable.me]

- 2. Tosyl group - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 12. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols: The Use of Neopentyl Tosylate as an Alkylating Agent in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neopentyl tosylate (2,2-dimethylpropyl 4-methylbenzenesulfonate) is an organic compound used in synthesis to introduce the neopentyl group. The tosylate moiety is an excellent leaving group, a property derived from the stability of the tosylate anion which is resonance-stabilized.[1][2][3] This typically facilitates nucleophilic substitution (S_N2) and elimination (E2) reactions.[1] However, the neopentyl group is characterized by significant steric hindrance due to the presence of a quaternary carbon atom adjacent to the reaction center. This steric bulk dramatically influences the reactivity of this compound, making it a challenging substrate for direct nucleophilic substitution.[4]

This document provides an overview of the synthesis, reactivity, and application of this compound as an alkylating agent, with a focus on the mechanistic pathways and practical considerations for its use in a laboratory setting.

Synthesis of this compound

This compound is prepared from neopentyl alcohol and p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine. The base is crucial for neutralizing the hydrochloric acid byproduct generated during the reaction.[4][5] The conversion of the alcohol to the tosylate occurs with retention of configuration at the carbon atom, as the C-O bond of the alcohol is not broken.[2][6]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol 1: Synthesis of this compound

This protocol outlines the general procedure for the synthesis of this compound from neopentyl alcohol.[4]

Materials:

-

Neopentyl alcohol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (Et₃N)

-

Dry Dichloromethane (DCM)

-

Deionized Water

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve neopentyl alcohol (1.0 equivalent) in dry DCM.

-

Cool the flask to 0 °C using an ice bath.

-

Add pyridine or triethylamine (1.5 equivalents) to the solution while stirring.

-

Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture, ensuring the temperature is maintained at 0 °C.

-

Stir the reaction at 0 °C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

If the reaction is incomplete, allow the mixture to warm to room temperature and continue stirring for an additional 2-4 hours.

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl solution (if pyridine was used), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Reactivity and Mechanistic Considerations

The utility of this compound as an alkylating agent is severely limited by steric hindrance. This leads to very slow reaction rates for bimolecular substitution (S_N2) and promotes unimolecular pathways (S_N1/E1) that involve carbocation rearrangement.[4]

-

S_N2 Pathway: Direct backside attack by a nucleophile is sterically hindered by the bulky tert-butyl group. Consequently, S_N2 reactions are extremely slow.[4] In some cases, neopentyl bromide has been found to be more reactive than the tosylate in S_N2 reactions, which is contrary to general reactivity trends.[4]

-

S_N1/E1 Pathway: In polar, protic solvents (solvolysis), this compound can undergo S_N1/E1 reactions. The departure of the tosylate leaving group forms a highly unstable primary carbocation. This intermediate rapidly rearranges via a 1,2-methyl shift (a Wagner-Meerwein rearrangement) to form a much more stable tertiary carbocation. This rearranged carbocation then reacts with the nucleophile/solvent to give rearranged substitution and elimination products.[4] The direct, unrearranged substitution product is typically a very minor component, if observed at all.[4]

Caption: Competing reaction pathways for this compound.

Applications in Alkylation Reactions

Given the reactivity profile, this compound is not a general-purpose alkylating agent for S_N2 reactions. Its application is more nuanced and often involves forcing conditions or is aimed at generating rearranged products.

1. Williamson Ether Synthesis: The Williamson ether synthesis, a classic method for preparing ethers via an S_N2 reaction between an alkoxide and an alkyl halide or tosylate, is not efficient with this compound.[7][8] The reaction would be extremely slow and likely require high temperatures, which would favor elimination and rearrangement pathways.

2. Alkylation of Amines and Other Nucleophiles: Similar to alkoxides, other strong nucleophiles like amines, thiols, and cyanides will react very slowly in S_N2 fashion. The primary products are likely to be those resulting from the S_N1 pathway and subsequent rearrangement.

Data Presentation: Reactivity of Neopentyl Systems

The following table summarizes the general reactivity of neopentyl halides and tosylates with nucleophiles. Quantitative data for this compound is limited, but a comparison with neopentyl bromide illustrates the characteristic behavior of this sterically hindered system.

| Reaction Type | Substrate | Leaving Group | Nucleophile/Solvent | Relative Rate | Major Product(s) | Reference(s) |

| S_N2 | Neopentyl Bromide | Bromide | NaOEt in EtOH | Extremely Slow (0.00002 rel. to EtBr) | Neopentyl ethyl ether (minor) | [4] |

| S_N1/E1 Solvolysis | Neopentyl Bromide | Bromide | Ethanol (EtOH) | Slow | 2-Ethoxy-2-methylbutane, 2-Methyl-2-butene, 2-Methyl-1-butene (Rearranged) | [4] |

| S_N1/E1 Solvolysis | This compound | Tosylate | Protic Solvents | Slow | Rearranged substitution and elimination products expected | [4] |

Experimental Protocol 2: General Procedure for Nucleophilic Substitution with this compound (Illustrative)

This protocol provides a general framework for attempting a nucleophilic substitution on this compound. Note: Long reaction times, high temperatures, and the formation of rearranged products should be anticipated.

Materials:

-

This compound

-

Nucleophile (e.g., sodium alkoxide, sodium azide, etc., 1.5 - 2.0 equivalents)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

-

Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the nucleophile and the anhydrous solvent.

-

Add this compound (1.0 equivalent) to the mixture.

-

Heat the reaction mixture to a high temperature (e.g., 80-120 °C) and stir vigorously.

-

Monitor the reaction progress over an extended period (24-72 hours) using an appropriate technique (e.g., GC-MS, LC-MS, or TLC).

-

Upon completion (or when no further change is observed), cool the reaction to room temperature.

-

Perform an appropriate aqueous workup to quench the reaction and remove the solvent and excess nucleophile.

-

Extract the product into a suitable organic solvent.

-

Dry, filter, and concentrate the organic phase.

-

Analyze the crude product mixture carefully (e.g., by NMR, GC-MS) to identify and quantify the expected direct substitution product as well as any rearranged and elimination products.

-

Purify the desired product using column chromatography or distillation.

Conclusion

This compound is a highly specialized alkylating agent. Its utility is severely constrained by the steric hindrance of the neopentyl group, which renders S_N2 reactions exceptionally slow. Unimolecular pathways (S_N1/E1) are favored under solvolytic conditions but are dominated by a rapid Wagner-Meerwein rearrangement to form a more stable tertiary carbocation. Consequently, the primary products of reactions involving this compound are often the result of this rearrangement. For professionals in drug development and organic synthesis, it is critical to recognize these limitations. The use of this compound is generally not suitable for standard S_N2-type alkylations but may be considered in specific cases where the introduction of a rearranged carbon skeleton is the synthetic goal.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ch8 : Tosylates [chem.ucalgary.ca]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols: SN2 Reaction Kinetics of Neopentyl Tosylate with Sodium Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction